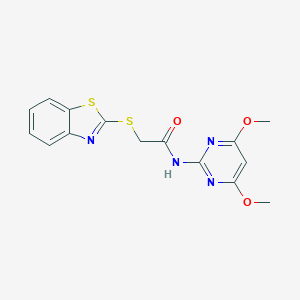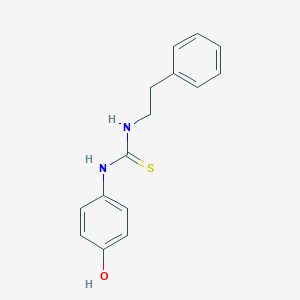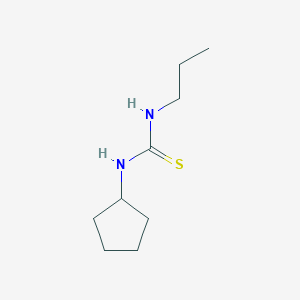![molecular formula C19H25N3O2S2 B216383 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiourea derivative that has shown promising results in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Some of these effects are:
1. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory effects: It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
3. Anti-bacterial effects: 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to inhibit the growth of various bacterial strains by disrupting their cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several advantages and limitations for lab experiments. Some of the advantages are:
1. It has potent anti-cancer, anti-inflammatory, and anti-bacterial activity.
2. It is easy to synthesize and purify.
3. It has good stability and solubility in various solvents.
Some of the limitations are:
1. It is a toxic compound and requires proper handling and disposal.
2. It is relatively expensive compared to other compounds used in lab experiments.
3. Its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Direcciones Futuras
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has several potential future directions for scientific research. Some of these directions are:
1. Development of novel anti-cancer drugs: This compound has shown potent anti-cancer activity, making it a potential candidate for the development of novel anti-cancer drugs.
2. Investigation of its mechanism of action: Further studies are needed to understand the mechanism of action of this compound, which will help in the development of more effective drugs.
3. Evaluation of its toxicity: More studies are needed to evaluate the toxicity of this compound and its potential side effects.
4. Exploration of its applications in other fields: The potential applications of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea in other fields such as agriculture and environmental science need to be explored.
Conclusion:
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea is a thiourea derivative that has shown promising results in scientific research related to pharmacology, biochemistry, and medicinal chemistry. It has potent anti-cancer, anti-inflammatory, and anti-bacterial activity and has several potential future directions for scientific research. However, its mechanism of action is not fully understood, and more studies are needed to evaluate its toxicity and potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea involves the reaction between 4-Butylphenyl isothiocyanate and 4-Sulfamoylphenethylamine. This reaction takes place in the presence of a suitable solvent and a catalyst. The product obtained is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research related to pharmacology, biochemistry, and medicinal chemistry. Some of the significant scientific research applications of this compound are:
1. Anti-cancer activity: Studies have shown that 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
3. Anti-bacterial activity: 1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea has been shown to exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Nombre del producto |
1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
|---|---|
Fórmula molecular |
C19H25N3O2S2 |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
1-(4-butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C19H25N3O2S2/c1-2-3-4-15-5-9-17(10-6-15)22-19(25)21-14-13-16-7-11-18(12-8-16)26(20,23)24/h5-12H,2-4,13-14H2,1H3,(H2,20,23,24)(H2,21,22,25) |
Clave InChI |
VSULVQPQJGRKBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)

![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)

![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)

![1-(4-Phenoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B216334.png)